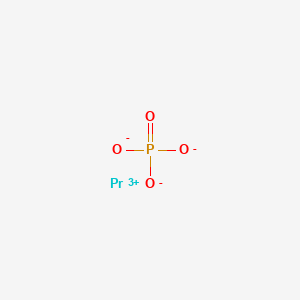
磷酸镨
描述
Praseodymium (III) phosphate is an inorganic compound with the chemical formula PrPO4 . It is a solid substance and is considered a part of the rare-earth metals .
Synthesis Analysis
Praseodymium (III) phosphate hemihydrate can be obtained by reacting praseodymium chloride and phosphoric acid . It can also be produced by reacting silicon pyrophosphate (SiP2O7) and praseodymium (III,IV) oxide (Pr6O11) at 1200 °C . Another method involves the synthesis of praseodymium-substituted SrPrxFe12-X O19 nanoparticles via a micro-emulsion process followed by annealing of samples at 800 °C .Molecular Structure Analysis
Praseodymium (III) phosphate forms light green crystals in the monoclinic crystal system, with space group P21/n and cell parameters a = 0.676 nm, b = 0.695 nm, c = 0.641 nm, β = 103.25°, Z = 4 . It forms a crystal hydrate of the composition PrPO4 · n H2O, where n < 0.5, with light green crystals of the hexagonal crystal system, space group P6222, and cell parameters a = 0.700 nm, c = 0.643 nm, Z = 3 .Chemical Reactions Analysis
Praseodymium (III) phosphate reacts with sodium fluoride to obtain Na2PrF2(PO4) .Physical And Chemical Properties Analysis
Praseodymium (III) phosphate has a molar mass of 235.877 g·mol−1 . It forms light green crystals . The compound is a solid .科学研究应用
Phosphor for White LED Applications
Praseodymium phosphate is used in the synthesis of microcrystalline pure phase praseodymium-doped Na4Ca4Si6O18 (NCMS: Pr3+) phosphors . These phosphors are characterized for implementation in white LED (wLED) applications . The phosphors exhibit radiative emission at 611 nm under the most intense excitation peak at 480 nm . The thermal stability of the prepared phosphor is quite high when utilized under the operating temperature of LEDs .
Migration of Praseodymium from Sewage
Praseodymium phosphate plays a role in the migration of trivalent praseodymium from tombarthite sewage . A microtubule ultrafiltration reactor (MUFR), with an organophosphorus system, has been studied for praseodymium (III) migration . The experimental results show that the best migration prerequisites of praseodymium (III) were obtained under specific conditions .
Production of Yellow and Red Pigments
Industrially, praseodymium phosphate is used to produce yellow and red pigments for paints, ceramics, and glass .
Special Alloys for Aircraft Engines
Praseodymium phosphate is used in the manufacturing of high-strength alloys for aircraft engines .
Production of Special Glasses and Ceramics
Praseodymium phosphate is used in the production of special glasses and ceramics .
Dopant in Fiber Optics and Laser Materials
Praseodymium phosphate is also used as a dopant in fiber optics and laser materials .
安全和危害
Praseodymium (III) phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用机制
Target of Action
Praseodymium phosphate is an inorganic compound with the chemical formula PrPO4 . It is primarily used in electronics, semiconductor, and flat panel displays . The compound’s primary targets are therefore electronic and optical devices where it is used to deposit uniform thin film coatings .
Mode of Action
Praseodymium phosphate interacts with its targets by forming a coating layer. This interaction is facilitated through a process known as sputtering, where the praseodymium phosphate is used to deposit a thin film onto the target substrate . The presence of Pr3+ ions can substantially change the structure of the outer membrane of cells .
Biochemical Pathways
The phosphorus cycle is a fundamental component of cellular metabolism, important for maintaining carbon homeostasis, providing precursors for nucleotide and amino acid biosynthesis, providing reducing molecules for anabolism, and combating oxidative stress .
Pharmacokinetics
The pharmacokinetics of praseodymium, a component of praseodymium phosphate, has been studied. In blood, Pr and Ce half-lives for the initial phase (t1/2 α) increased with increasing doses, while their half-lives for the terminal phase (t1/2 β) were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent .
Result of Action
The action of praseodymium phosphate results in the formation of a thin film coating on the target substrate, altering its properties. For example, in electronic and optical devices, this can enhance performance or provide specific desired characteristics . On a cellular level, the presence of Pr3+ ions can substantially change the structure of the outer membrane .
Action Environment
Environmental factors can influence the action of praseodymium phosphate. For example, in the context of the phosphorus cycle, factors such as pH, dissolved oxygen (DO), and redox potential (ORP) can affect the transformation and mobility of phosphorus . These factors can, in turn, influence the efficacy and stability of praseodymium phosphate in its various applications.
属性
IUPAC Name |
praseodymium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCUNMWWJBHRSC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrPO4, O4PPr | |
| Record name | Praseodymium(III) phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Praseodymium(III)_phosphate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162267 | |
| Record name | Praseodymium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.879 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium phosphate | |
CAS RN |
14298-31-8 | |
| Record name | Praseodymium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014298318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural significance of praseodymium in phosphate glasses?
A1: Research indicates that both cerium and praseodymium primarily occupy modifying sites within phosphate glass structures []. This means they disrupt the network formed by phosphate units, potentially influencing properties like glass transition temperature and density.
Q2: How does the ratio of Pr3+ to Pr4+ affect the properties of praseodymium phosphate glasses?
A2: Interestingly, studies using Raman spectroscopy revealed no significant changes in the spectra of praseodymium phosphate glasses with varying Pr3+/Pr4+ ratios []. This suggests that the ratio might not be a primary factor influencing the vibrational modes and overall structure of these glasses.
Q3: Beyond glasses, what other forms of praseodymium phosphate exist and what are their potential applications?
A3: Praseodymium phosphate can also form monocrystals with varying alkali metal ions like sodium, lithium, and potassium (e.g., NaPr(PO3)4) []. These crystals exhibit luminescence properties, particularly strong emissions in the ultraviolet range when excited by electrons. This characteristic makes them promising candidates for applications in lighting and scintillation technologies [].
Q4: What other optical properties have been investigated in praseodymium phosphate materials?
A4: Several studies have explored the optical properties of praseodymium phosphate glasses, including investigations into their dielectric properties [], electrical conductivity [], optical energy gap [], and optical absorption spectra []. These studies contribute to a deeper understanding of the material's interaction with light and its potential in various optical applications.
Q5: Has the thermal behavior of praseodymium phosphate been investigated?
A5: Yes, researchers have investigated the fluorescence intensity ratio and lifetime of praseodymium phosphates as a potential method for temperature sensing []. This suggests that these materials might possess temperature-dependent optical properties suitable for such applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



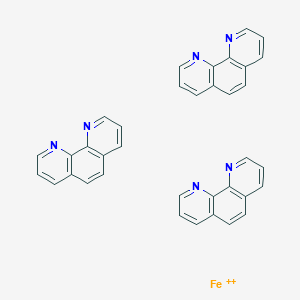
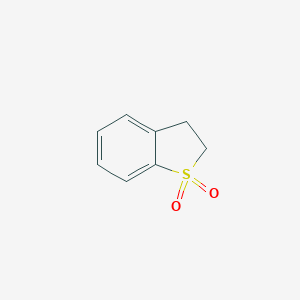
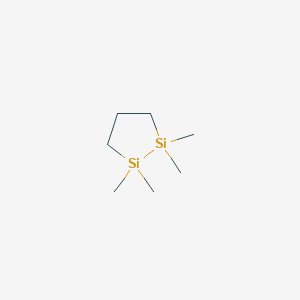

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)
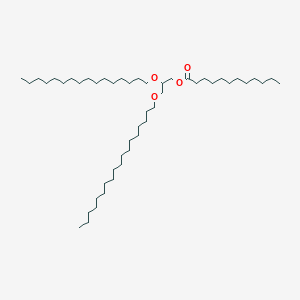


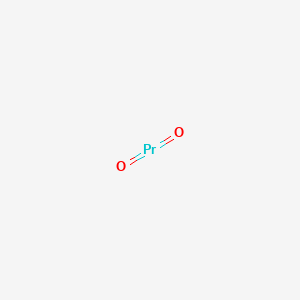
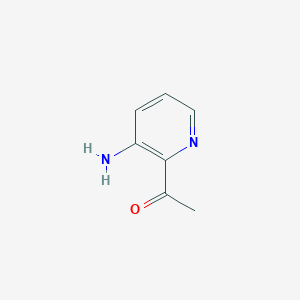

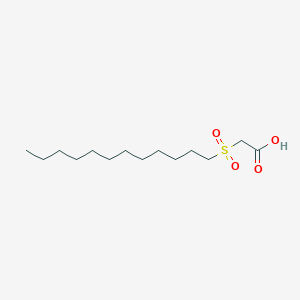
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)